

# Sarizotan's STARS Study in Rett Syndrome: A Comparative Analysis of Clinical Endpoints

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Sarizotan |
| Cat. No.:      | B8631796  |

[Get Quote](#)

The STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) study, a Phase 2/3 clinical trial, evaluated the efficacy of **Sarizotan** in treating respiratory symptoms in individuals with Rett syndrome. The trial ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of **Sarizotan**'s development for this indication. This guide provides an analysis of the intended endpoints of the STARS study and compares them with those of other investigational and recently approved treatments for Rett syndrome, offering researchers and drug development professionals a concise overview of the clinical landscape.

## Overview of Sarizotan and the STARS Study

**Sarizotan** is a compound that acts as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist.<sup>[1]</sup> Preclinical studies in mouse models of Rett syndrome suggested that **Sarizotan** could normalize serotonin levels in the brain and improve breathing abnormalities, a significant cause of morbidity in this patient population.<sup>[2]</sup>

The STARS study was a randomized, double-blind, placebo-controlled trial that enrolled 129 patients with Rett syndrome across multiple international sites.<sup>[3]</sup> Participants were administered either **Sarizotan** (10mg or 20mg daily) or a placebo for a period of six months.<sup>[3]</sup>

## Primary and Secondary Endpoints of the STARS Study

The primary objective of the STARS study was to assess the efficacy of **Sarizotan** in reducing respiratory disturbances. The secondary objectives were designed to evaluate broader impacts on clinical severity and motor function.

Primary Endpoint:

- Percentage reduction in episodes of apnea (cessation of breathing) during waking hours compared to placebo.[3][4]

Secondary Endpoints:

- Caregiver-based evaluations of the overall effectiveness of the treatment.[5]
- Assessments of respiratory distress.
- Tests of motor function.[5]

Despite a strong preclinical rationale, top-line results announced by Newron Pharmaceuticals in May 2020 revealed that the STARS study did not demonstrate a statistically significant difference between **Sarizotan** and placebo for either the primary or secondary endpoints.[4][6] Specific quantitative data from the study have not been publicly released.

## Comparative Analysis with Alternative Rett Syndrome Treatments

The following tables provide a comparison of the primary and secondary endpoints of the **Sarizotan** STARS study with those of Trofinetide (Daybue), an approved treatment for Rett syndrome, and Anavex 2-73 (Blarcamesine), another investigational drug.

Table 1: Comparison of Primary Endpoints

| Drug        | Study              | Primary Endpoint(s)                                                                                                                       | Outcome                                                        |
|-------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Sarizotan   | STARS (Phase 2/3)  | Percentage reduction in waking episodes of apnea                                                                                          | Failed to meet endpoint                                        |
| Trofinetide | LAVENDER (Phase 3) | Change from baseline in Rett Syndrome Behaviour Questionnaire (RSBQ)<br>Total Score; Clinical Global Impression—Improvement (CGI-I) score | Met endpoints<br>(p=0.0175 for RSBQ;<br>p=0.0030 for CGI-I)[7] |
| Anavex 2-73 | Phase 2/3          | Change in RSBQ Total Score                                                                                                                | Met endpoint<br>(p=0.048)[8]                                   |

Table 2: Comparison of Secondary Endpoints

| Drug        | Study              | Key Secondary Endpoint(s)                                                                                                                             | Outcome                                                                     |
|-------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Sarizotan   | STARS (Phase 2/3)  | Caregiver evaluation of effectiveness, respiratory distress, motor function                                                                           | Failed to meet endpoints                                                    |
| Trofinetide | LAVENDER (Phase 3) | Change from baseline in Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite Score | Met endpoint ( $p=0.0064$ )[7]                                              |
| Anavex 2-73 | Phase 2/3          | Change in Anxiety, Depression, and Mood Scale (ADAMS) score                                                                                           | Met endpoint ( $p=0.010$ for proportion of patients showing improvement)[9] |

## Experimental Protocols

### STARS Study (Sarizotan)

- Design: Randomized, double-blind, placebo-controlled, multi-center Phase 2/3 trial.
- Participants: 129 individuals with a diagnosis of Rett syndrome and respiratory symptoms.
- Intervention: Oral administration of **Sarizotan** (10mg or 20mg daily) or placebo for 24 weeks.
- Primary Outcome Measure: Respiratory function was monitored, presumably through polysomnography or similar methods, to quantify the frequency of apnea during waking hours. The specific methodology for capturing and analyzing the respiratory data has not been detailed in publicly available sources.

### LAVENDER Study (Trofinetide)

- Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
- Participants: 187 females with Rett syndrome.
- Intervention: Twice-daily oral administration of Trofinetide or placebo for 12 weeks.
- Co-Primary Outcome Measures:
  - Rett Syndrome Behaviour Questionnaire (RSBQ): A caregiver-completed questionnaire assessing the severity of a range of behavioral symptoms common in Rett syndrome.
  - Clinical Global Impression–Improvement (CGI-I): A clinician-rated scale to assess the extent of improvement or worsening of the patient's condition.
- Key Secondary Outcome Measure:
  - Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite Score: A caregiver-reported measure of communication skills.

## Signaling Pathways and Study Workflow

The following diagrams illustrate the proposed mechanism of action of **Sarizotan** and the general workflow of the STARS clinical trial.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Sarizotan**.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the STARS clinical trial.

## Conclusion

The failure of the **Sarizotan** STARS study to meet its primary endpoint of reducing apnea underscores the challenges in translating preclinical findings into clinical efficacy for Rett syndrome. The focus on a specific physiological measure (apnea) contrasts with the broader behavioral and clinical impression endpoints used in the successful trials for Trofinetide and the ongoing studies for Anavex 2-73. This highlights a critical consideration for future clinical trial design in Rett syndrome: the selection of endpoints that are not only clinically meaningful but also sensitive enough to detect therapeutic effects in a complex neurodevelopmental disorder.

While the detailed quantitative results from the STARS study remain unpublished, the outcome provides valuable lessons for the continued development of treatments for Rett syndrome.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. appliedclinicaltrials.com [appliedclinicaltrials.com]
- 2. rettsyndromenews.com [rettsyndromenews.com]
- 3. Newron drops clinical development of sarizotan in Rett Syndrome [clinicaltrialsarena.com]
- 4. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]
- 5. rettsyndromenews.com [rettsyndromenews.com]
- 6. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 7. Trofinetide for the treatment of Rett syndrome: a randomized phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anavex.com [anavex.com]
- 9. anavex.com [anavex.com]
- To cite this document: BenchChem. [Sarizotan's STARS Study in Rett Syndrome: A Comparative Analysis of Clinical Endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8631796#analysis-of-sarizotan-s-primary-and-secondary-endpoints-in-the-stars-study>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)